N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
This compound features a xanthene-carboxamide core linked to a pyridazinone-triazole moiety via an ethyl chain. The xanthene scaffold is known for its planar aromatic structure, which enhances π-π interactions in biological targets, while the pyridazinone-triazole segment introduces heterocyclic diversity that may influence bioactivity.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-20-10-9-19(28-14-23-13-25-28)26-27(20)12-11-24-22(30)21-15-5-1-3-7-17(15)31-18-8-4-2-6-16(18)21/h1-10,13-14,21H,11-12H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHZQJVTRZOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex compound with significant potential in various biological applications, particularly in cancer therapy and antiviral activity. This article delves into its biological activity, synthesizing findings from recent studies to provide a comprehensive overview.
Chemical Structure
The compound features a xanthene core , which is known for its fluorescent properties, coupled with a triazole moiety that enhances its biological interactions. The presence of the pyridazine ring further contributes to its pharmacological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazole and xanthene scaffolds. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11l | PANC1 | 0.17 |
| 11d | HepG2 | 0.73 |
| 11g | HepG2 | 0.71 |
These compounds were synthesized based on structure–activity relationship (SAR) studies that emphasize the importance of specific substituents in enhancing potency against cancer cells .
2. Antiviral Activity
The triazole moiety has been associated with antiviral properties, particularly against β-coronaviruses. Research indicates that modifications to the triazole ring can significantly improve binding affinity and potency against viral targets. For example, the incorporation of a triazole group in place of an amide has been shown to enhance the activity against CSNK2A2, a kinase involved in viral replication .
The mechanism by which this compound exerts its effects involves several pathways:
- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit VEGFR-2, a critical receptor in tumor angiogenesis .
- Kinase Inhibition : The triazole group enhances interactions with ATP-binding sites on kinases, leading to effective inhibition of pathways essential for cancer cell survival and proliferation .
Case Studies
Several case studies underscore the efficacy of this compound and its analogs:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The most potent derivative was found to inhibit cell growth significantly at low concentrations (IC50 values ranging from 0.17 to 0.73 µM), indicating a strong potential for therapeutic application in hepatocellular carcinoma and pancreatic cancer .
Case Study 2: Antiviral Properties
Another study focused on the antiviral potential of related triazole compounds against coronaviruses. The findings revealed that specific structural modifications led to enhanced potency and metabolic stability, suggesting that this compound could serve as a lead compound for further development in antiviral therapies .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the xanthene-carboxamide core or heterocyclic motifs analogous to the pyridazinone-triazole group:
Functional Insights from Analogs
- Antimicrobial Potential: 1,3,4-Oxadiazole derivatives (e.g., ) exhibit broad-spectrum antibacterial and antifungal activity, suggesting that the triazole group in the target compound could similarly enhance microbial inhibition .
- Heterocyclic Influence: The pyridazinone-triazole combination in the target compound differs from pyridazinyl-pyridyl () by introducing a nitrogen-rich triazole, which may improve binding to metalloenzymes or nucleic acids .
- Synthetic Flexibility : Analog synthesis often involves condensation or cyclization reactions (e.g., ), implying that the target compound could be synthesized via similar pathways with modifications for triazole incorporation .
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridazinone and triazole precursors. Key steps include:
- Microwave-assisted synthesis to accelerate reaction rates and improve efficiency .
- Solvent-free conditions or polar aprotic solvents (e.g., dimethylformamide) to enhance purity .
- Catalysts such as palladium or acid/base mediators for regioselective coupling .
Purification via column chromatography (silica gel, cyclohexane:EtOAc gradients) or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra resolve the xanthene core, pyridazinone, and triazole moieties. Aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ 165–170 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]⁺ at m/z 460.1542) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What functional groups dominate reactivity, and how do they influence experimental design?
- Methodological Answer : The compound’s reactivity is driven by:
- Pyridazinone carbonyl group : Participates in nucleophilic additions (e.g., with amines or hydrazines) under mild acidic conditions .
- Triazole ring : Engages in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
- Xanthene core : Requires protection (e.g., acetylation) during reactions involving strong acids/bases to prevent ring distortion .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural validation?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic rotational isomers in the triazole-pyridazinone linkage .
- 2D NMR (COSY, HSQC) : Assigns coupling between adjacent protons and carbon-proton correlations .
- X-ray crystallography : Provides absolute configuration and bond angles (e.g., triazole-pyridazinone dihedral angle ≈ 45°) .
- Computational modeling (DFT) : Predicts spectroscopic profiles and validates experimental data .
Q. What strategies optimize catalytic conditions for regioselective modifications of the triazole ring?
- Methodological Answer :
- Metal catalysts : Pd(0) for cross-coupling at the triazole C5 position; Cu(I) for azide-alkyne cycloaddition .
- Solvent optimization : Use DMF or THF to stabilize transition states .
- pH control : Mildly basic conditions (pH 8–9) prevent xanthene core degradation .
- Kinetic monitoring : In situ FTIR or TLC tracks reaction progress and minimizes byproducts .
Q. How can in vitro bioactivity studies be designed to evaluate interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to targets like kinase enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
- Molecular docking : Prioritizes targets by simulating interactions with the xanthene-triazole scaffold (e.g., GSK-3β or CYP450 isoforms) .
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl) to measure IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
